

spectral data for 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

Cat. No.: B1350282

[Get Quote](#)

Technical Guide: 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and applications of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** (CAS No. 83883-26-5). This bifunctional molecule is a key component in the development of advanced materials, particularly in the field of liquid crystals and specialty polymers.

Spectral Data

While a definitive, published, and fully assigned experimental spectrum for **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** is not readily available in the public domain, the following tables outline the expected characteristic signals for its ¹H NMR, ¹³C NMR, and IR spectra. These are based on established values for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~11-13	Singlet (broad)	1H	-COOH
~8.0-8.2	Doublet	2H	Aromatic C-H (ortho to -COOH)
~6.9-7.1	Doublet	2H	Aromatic C-H (ortho to -O-)
~6.4	Doublet of doublets	1H	Acrylate CH=CH ₂
~6.1	Doublet of doublets	1H	Acrylate CH=CH ₂ (trans)
~5.8	Doublet of doublets	1H	Acrylate CH=CH ₂ (cis)
~4.2	Triplet	2H	-O-CH ₂ - (Acrylate ester)
~4.0	Triplet	2H	-O-CH ₂ - (Aromatic ether)
~1.8	Multiplet	2H	-O-CH ₂ -CH ₂ -
~1.7	Multiplet	2H	-O-CH ₂ -CH ₂ -
~1.4-1.6	Multiplet	4H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~172-174	C=O (Carboxylic acid)
~166	C=O (Acrylate ester)
~162	Aromatic C-O
~132	Aromatic C-H (ortho to -COOH)
~131	Acrylate -CH=
~128	Acrylate =CH ₂
~123	Aromatic C-COOH
~114	Aromatic C-H (ortho to -O-)
~68	-O-CH ₂ - (Aromatic ether)
~64	-O-CH ₂ - (Acrylate ester)
~29	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -
~28	-O-CH ₂ -CH ₂ -
~26	-O-CH ₂ -CH ₂ -
~25	-CH ₂ -CH ₂ -CH ₂ -O-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~2500-3300	Broad	Carboxylic Acid O-H	Stretching
~3030-3080	Medium	Aromatic C-H	Stretching
~2850-2960	Medium-Strong	Aliphatic C-H	Stretching
~1720	Strong	Acrylate C=O	Stretching
~1680-1700	Strong	Carboxylic Acid C=O	Stretching
~1635	Medium	Alkene C=C	Stretching
~1600, ~1500	Medium	Aromatic C=C	Stretching
~1210-1320	Strong	Carboxylic Acid C-O	Stretching
~1170	Strong	Ester C-O	Stretching

Experimental Protocols: Synthesis

Two primary methods for the synthesis of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** have been reported.

Method 1: Fischer Esterification

This method involves the direct esterification of 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid.[\[1\]](#)

Materials:

- 4-(6-hydroxyhexyloxy)benzoic acid
- Acrylic acid
- p-Toluenesulfonic acid (catalyst)
- Hydroquinone (polymerization inhibitor)
- Benzene (solvent)

- Ethyl acetate
- Magnesium sulfate
- Isopropyl alcohol

Procedure:

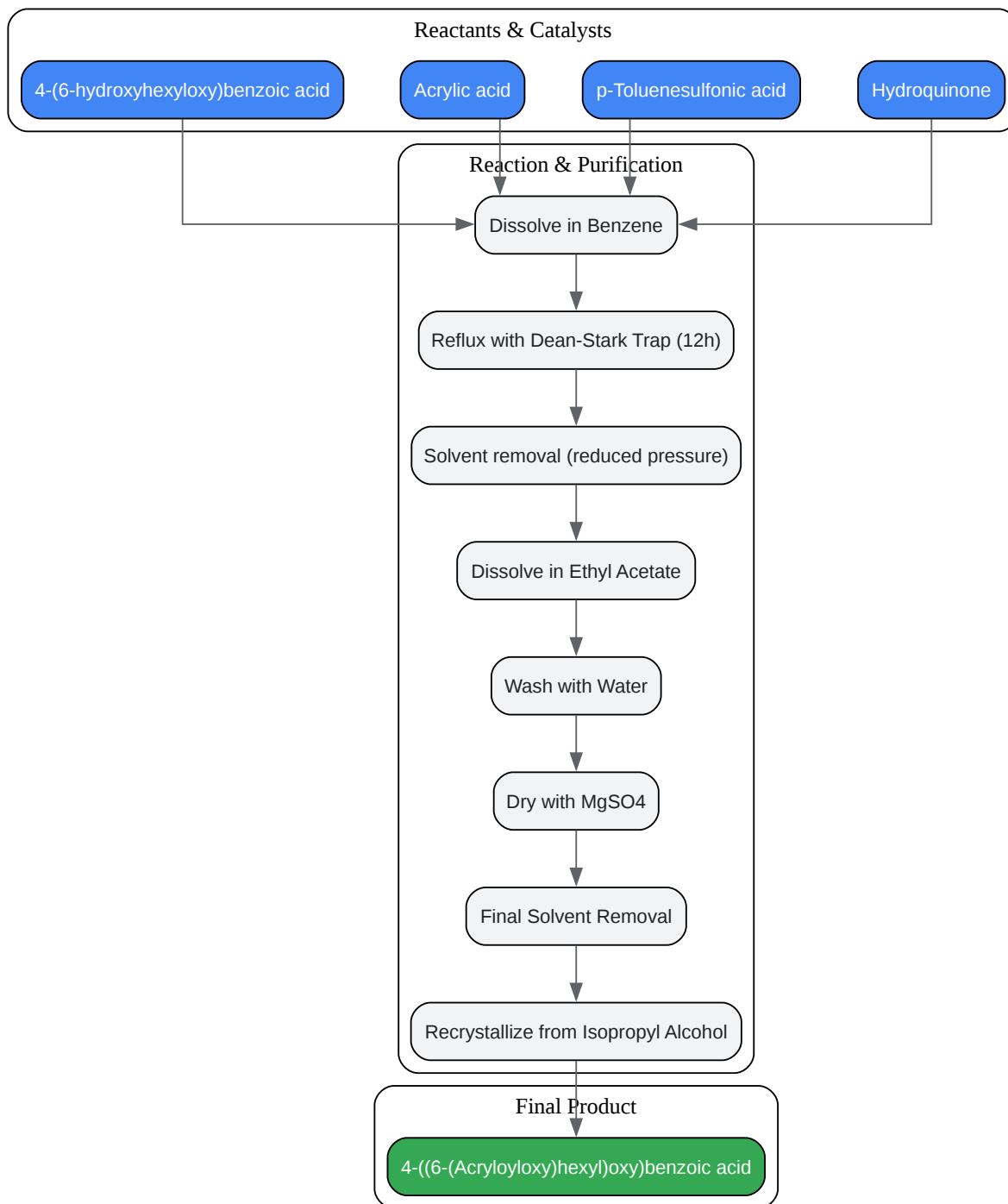
- A mixture of 4-(6-hydroxyhexyloxy)benzoic acid (14.0 g, 58.8 mmol), acrylic acid (36.0 g, 500 mmol), p-toluenesulfonic acid (2.00 g, 11.7 mmol), and hydroquinone (1.20 g, 11.8 mmol) is dissolved in benzene.
- The solution is refluxed for approximately 12 hours using a Dean-Stark apparatus to remove the water formed during the reaction.
- After the reaction is complete, the benzene is removed under reduced pressure.
- The remaining residue is dissolved in 300 mL of ethyl acetate.
- The ethyl acetate solution is washed repeatedly with distilled water until the aqueous layer is no longer acidic (to remove excess acrylic acid).
- The organic layer is dried over anhydrous magnesium sulfate.
- The ethyl acetate is removed by distillation under reduced pressure.
- The crude product is recrystallized from isopropyl alcohol to yield **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** as a white solid.[\[1\]](#)

Method 2: Oxidation of Aldehyde

This alternative synthesis starts from 4-(6'-acryloyloxyhexyloxy)benzaldehyde.

Materials:

- 4-(6'-acryloyloxyhexyloxy)benzaldehyde
- tertiary-Butyl alcohol


- 2-Methyl-2-butene
- Sodium chlorite
- Sodium phosphate, monobasic monohydrate
- Diethyl ether
- 4N Hydrochloric acid
- Ethanol

Procedure:

- In a 2-liter three-necked round-bottomed flask, 4-(6'-acryloyloxyhexyloxy)benzaldehyde (22 grams, 0.1 mole), tertiary-butyl alcohol (500 mL), and 2-methyl-2-butene (232 grams, 3 moles) are combined and stirred at room temperature.
- A solution of sodium chlorite (65 grams, 0.7 mole) and sodium phosphate, monobasic monohydrate (75 grams, 0.5 mole) in 300 mL of water is added to the reaction mixture over a period of two hours.
- The mixture is stirred for 12 hours at ambient temperature.
- The organic solvents are removed using a rotary evaporator.
- The residue is dissolved in 500 mL of diethyl ether.
- The mixture is acidified to a pH of approximately 2 by adding 4N HCl.
- The organic layer is separated and processed.
- The resulting residue is recrystallized from ethanol to yield the final product.

Visualizations

Synthesis Workflow: Fischer Esterification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** via Fischer Esterification.

Role in Advanced Materials

This molecule is a quintessential building block for side-chain liquid crystal polymers. Its structure is designed to impart specific properties to the resulting polymer.

Caption: The molecular components of the title compound and their roles in forming advanced polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | 83883-26-5 [chemicalbook.com]
- To cite this document: BenchChem. [spectral data for 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1350282#spectral-data-for-4-6-acryloyloxy-hexyl-oxy-benzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com